BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(2-Methoxyphenyl)piperazine Hydrobromide: A
Comprehensive Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(2-Methoxyphenyl)piperazine
Compound Name:
hydrobromide

Cat. No. B008502

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) and its hydrobromide salt are pivotal molecules in
contemporary neuroscience research and pharmaceutical development. As a member of the
phenylpiperazine class of compounds, it serves as a versatile structural motif and a key
intermediate in the synthesis of a range of psychoactive drugs and therapeutic agents.[1]
Notably, it is a crucial precursor in the manufacturing of Naftopidil, a medication utilized for
benign prostatic hyperplasia, and various antipsychotic and antiviral drugs.[1][2] This technical
guide provides an in-depth exploration of 1-(2-Methoxyphenyl)piperazine hydrobromide,
encompassing its chemical identity, molecular structure, synthesis, pharmacological
significance, analytical characterization, and essential safety protocols. This document is
intended for researchers, scientists, and professionals in the field of drug development, offering
both foundational knowledge and practical insights.

Part 1: Chemical Identity and Molecular Structure
Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of 1-(2-
Methoxyphenyl)piperazine hydrobromide is essential for its effective application in a
research setting. These properties are summarized in the table below.
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Property Value Source(s)

1-(2-Methoxyphenyl)piperazine

Chemical Name ) [3]
hydrobromide

CAS Number 100939-96-6 [3]

Molecular Formula C11H17BrN20 [3]

Molecular Weight 273.17 g/mol [3]
White to off-white crystalline

Appearance [4]
powder

Related CAS Numbers 35386-24-4 (Free Base) [2]

5464-78-8 (Hydrochloride Salt)  [5]

Molecular Structure

The molecular architecture of 1-(2-Methoxyphenyl)piperazine consists of a piperazine ring
linked to a methoxy-substituted phenyl group at the ortho position. The hydrobromide salt forms
through the protonation of one of the nitrogen atoms in the piperazine ring by hydrobromic acid.

Caption: Molecular structure of 1-(2-Methoxyphenyl)piperazine hydrobromide.

Part 2: Synthesis and Manufacturing

The synthesis of 1-(2-Methoxyphenyl)piperazine and its subsequent conversion to the
hydrobromide salt can be achieved through several established routes. A common and
effective method involves the reaction of o-anisidine with a bis(haloethyl)amine derivative.[6]

Synthetic Pathway Overview

The synthesis generally proceeds via a nucleophilic substitution reaction where the amino
group of o-anisidine displaces the halogens on the bis(haloethyl)amine, leading to the
formation of the piperazine ring. The resulting free base is then treated with hydrobromic acid
to yield the hydrobromide salt.[1][4]
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Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrobromide
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N

Reaction Vessel
(Solvent, Base)

yclization

1-(2-Methoxyphenyl)piperazine (Free Base) Hydrobromic Acid

\ AAFormation

1-(2-Methoxyphenyl)piperazine Hydrobromide

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(2-Methoxyphenyl)piperazine hydrobromide.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of 1-(2-Methoxyphenyl)piperazine
hydrobromide.

Materials:

o-Anisidine

Bis(2-bromoethyl)amine hydrobromide

Anhydrous potassium carbonate

n-Butanol
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 Hydrobromic acid (48%)
o Ethanol
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine o-anisidine (1 equivalent), bis(2-bromoethyl)amine hydrobromide (1.1
equivalents), and anhydrous potassium carbonate (2.5 equivalents) in n-butanol.

o Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

o Workup: After completion, cool the reaction mixture to room temperature and filter to remove
the inorganic salts. Concentrate the filtrate under reduced pressure to remove the n-butanol.

o Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash
with water to remove any remaining salts and impurities. Dry the organic layer over
anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-
Methoxyphenyl)piperazine free base.

 Purification (Optional): The crude product can be purified by column chromatography on
silica gel if necessary.

» Salt Formation: Dissolve the purified free base in ethanol. Slowly add a stoichiometric
amount of 48% hydrobromic acid with stirring.

» Crystallization and Isolation: The hydrobromide salt will precipitate out of the solution. Cool
the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration,
wash with cold ethanol, and dry under vacuum to yield 1-(2-Methoxyphenyl)piperazine
hydrobromide.[4]

Part 3: Pharmacological Profile and Mechanism of
Action

1-(2-Methoxyphenyl)piperazine is a well-established ligand for serotonin (5-HT) receptors,
exhibiting a notable affinity for the 5-HT1A subtype.[7][8] This interaction is central to its
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pharmacological effects and its utility as a scaffold in the design of novel therapeutics.

Serotonin 5-HT1A Receptor Interaction

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the
regulation of mood, anxiety, and cognition.[9] Phenylpiperazine derivatives, including oMeOPP,
are known to interact with this receptor, often acting as antagonists or partial agonists.[7][8]

Signaling Pathway

Upon binding to the 5-HT1A receptor, 1-(2-Methoxyphenyl)piperazine can modulate
downstream signaling cascades. As an antagonist, it would block the binding of the
endogenous ligand, serotonin, thereby inhibiting the receptor's activity. The 5-HT1A receptor is
coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of
adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cCAMP).[9] By
blocking this action, a 5-HT1A antagonist can disinhibit the neuron, leading to various
physiological responses.
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Caption: Postulated 5-HT1A receptor antagonism by 1-(2-Methoxyphenyl)piperazine.

Part 4: Analytical Characterization
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Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of 1-
(2-Methoxyphenyl)piperazine hydrobromide. A combination of spectroscopic and
chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(2-
Methoxyphenyl)piperazine hydrobromide.

Experimental Protocol: *H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent
(e.g., DMSO-ds or D20).

e Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
» Data Acquisition: Obtain a standard one-dimensional *H NMR spectrum.
o Expected Spectral Features:

o Aromatic Protons: A multiplet in the region of & 6.8-7.2 ppm corresponding to the four
protons on the phenyl ring.

o Piperazine Protons: Two broad multiplets in the region of & 3.0-3.5 ppm, corresponding to
the eight protons of the piperazine ring. The protonation of one nitrogen may lead to
distinct signals for the axial and equatorial protons.

o Methoxy Protons: A sharp singlet at approximately & 3.8 ppm, integrating to three protons.

o N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent
and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the
molecule.

Experimental Protocol: FTIR Spectroscopy
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o Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an
Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

 Instrumentation: Record the spectrum using an FTIR spectrometer over the range of 4000-
400 cm~1,

» Expected Absorption Bands:

o N-H Stretch: A broad band in the region of 3200-2800 cm~1* due to the N+-H stretch of the
hydrobromide salt.

o C-H Stretch (Aromatic): Peaks just above 3000 cm~1.
o C-H Stretch (Aliphatic): Peaks just below 3000 cm™1.
o C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm~1.

o C-N Stretch: Absorptions in the 1335-1250 cm~?* (aromatic) and 1250-1020 cm™?
(aliphatic) regions.[10]

o C-O Stretch (Ether): A strong band around 1240 cm™1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 1-(2-Methoxyphenyl)piperazine
hydrobromide and for quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase
column (e.g., 4.6 x 250 mm, 5 pm).[11]

» Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05%
trifluoroacetic acid in water).[11] A gradient elution is often employed for optimal separation.

o Flow Rate: Typically 1.0 mL/min.[12]

o Detection: UV detection at a wavelength of approximately 277 nm.[11]
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o Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile
phase or a suitable solvent to a known concentration.

e Analysis: Inject a known volume (e.g., 10 pL) of the sample solution and record the
chromatogram. Purity is determined by the area percentage of the main peak.

Analytical Workflow

Sample of 1-(2-Methoxyphenyl)piperazine HBr

NMR Spectroscopy FTIR Spectroscopy HPLC Analysis

Structural Confirmation Functional Group Identification Purity Assessment

Click to download full resolution via product page
Caption: A typical analytical workflow for the characterization of the compound.

Part 5: Safety and Handling

Proper safety precautions are crucial when handling 1-(2-Methoxyphenyl)piperazine
hydrobromide in a laboratory setting.

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area, preferably in a fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.
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» Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-Methoxyphenyl)piperazine hydrobromide is a compound of significant interest to the
scientific community, with applications ranging from fundamental neuropharmacological
research to the synthesis of clinically relevant drugs. A thorough understanding of its chemical
properties, synthesis, mechanism of action, and analytical characterization is essential for its
safe and effective use. This guide has provided a comprehensive overview of these key
aspects, intended to serve as a valuable resource for researchers and professionals in the
field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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